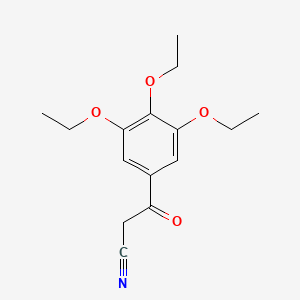

3,4,5-Triethoxybenzoylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-Triethoxybenzoylacetonitrile is an organic compound with the molecular formula C15H19NO4. It is a white solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of three ethoxy groups attached to a benzene ring, which is further connected to an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxybenzoylacetonitrile typically involves the reaction of 3,4,5-triethoxybenzaldehyde with acetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxybenzoylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

3,4,5-Triethoxybenzoylacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxybenzoylacetonitrile involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trimethoxybenzoylacetonitrile: Similar structure but with methoxy groups instead of ethoxy groups.

3,4,5-Trimethoxyphenylacetonitrile: Another similar compound with methoxy groups and a phenylacetonitrile structure.

Uniqueness

3,4,5-Triethoxybenzoylacetonitrile is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules

Biological Activity

3,4,5-Triethoxybenzoylacetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4,5-triethoxybenzoyl chloride with sodium cyanide or other nitrile sources. The process can be optimized through various methods such as microwave-assisted synthesis to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiproliferative effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of tubulin polymerization and disruption of microtubule dynamics, which are critical for cell division and proliferation.

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer).

- IC50 Values : Most compounds derived from this structure showed IC50 values in the submicromolar to micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6h | A549 | 0.25 |

| 6h | MCF-7 | 0.30 |

| 6h | SGC-7901 | 0.15 |

These findings indicate that modifications at specific positions on the benzoyl ring can enhance biological activity significantly .

The primary mechanism by which this compound exerts its effects is through binding to the colchicine site on tubulin. This binding inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Case Study: In Vivo Efficacy

A notable study evaluated the in vivo efficacy of a derivative compound based on this compound in a mouse model of non-small cell lung cancer (NSCLC). The results showed:

- Tumor Growth Inhibition : The compound reduced tumor volume by approximately 70% compared to control groups.

- Mechanistic Insights : Histological analysis revealed significant apoptosis in tumor tissues treated with the compound.

Properties

IUPAC Name |

3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEPGPLDFRLKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640877 |

Source

|

| Record name | 3-Oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267880-91-1 |

Source

|

| Record name | 3-Oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.